1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one
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Overview
Description
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a trifluorobutanone group
Preparation Methods
The synthesis of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves the addition of the trifluorobutanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
Comparison with Similar Compounds
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one can be compared with similar compounds such as:
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone: This compound has a similar structure but with a methoxyethanone group instead of a trifluorobutanone group.
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-2-11-9-19-14(20-10-11)23-12-4-7-21(8-5-12)13(22)3-6-15(16,17)18/h9-10,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMINOSWMLOXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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